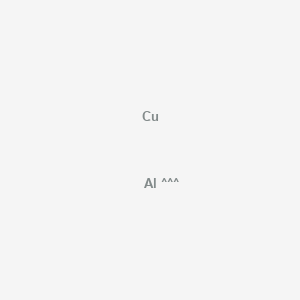
Aluminum;copper
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “Aluminum;copper” refers to alloys primarily composed of aluminum and copper. These alloys are known for their high strength and excellent thermal and electrical conductivity. Aluminum-copper alloys are widely used in various industries, including aerospace, automotive, and electronics, due to their desirable mechanical properties and resistance to corrosion.
準備方法
Synthetic Routes and Reaction Conditions
Aluminum-copper alloys can be synthesized through various methods, including casting, rolling, and extrusion. The preparation involves melting aluminum and copper together, followed by solidification. The reaction conditions typically include high temperatures to ensure complete melting and mixing of the metals. The molten mixture is then cooled to form the alloy.
Industrial Production Methods
In industrial settings, aluminum-copper alloys are produced using large-scale casting processes. The molten aluminum and copper are poured into molds and allowed to solidify. The solidified alloy is then subjected to further processing, such as rolling or extrusion, to achieve the desired shape and mechanical properties. Advanced techniques like laser welding and friction stir welding are also employed to join aluminum and copper components.
化学反応の分析
Types of Reactions
Aluminum-copper alloys undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of other elements and the environmental conditions.
Common Reagents and Conditions
Oxidation: Aluminum-copper alloys can oxidize when exposed to air, forming a protective oxide layer. This reaction is typically slow and occurs at room temperature.
Reduction: Reduction reactions can occur in the presence of reducing agents, such as hydrogen gas, at elevated temperatures.
Substitution: Substitution reactions involve the replacement of one element in the alloy with another, often facilitated by high temperatures and specific catalysts.
Major Products Formed
The major products formed from these reactions include aluminum oxide, copper oxide, and various intermetallic compounds. These products can influence the mechanical and chemical properties of the alloy.
科学的研究の応用
Aluminum-copper alloys have numerous scientific research applications:
Chemistry: Used as catalysts in chemical reactions due to their high surface area and reactivity.
Biology: Employed in the development of biomedical devices and implants due to their biocompatibility and strength.
Medicine: Utilized in the fabrication of surgical instruments and diagnostic equipment.
Industry: Widely used in the aerospace and automotive industries for manufacturing lightweight and durable components.
作用機序
The mechanism by which aluminum-copper alloys exert their effects involves the interaction of aluminum and copper atoms at the molecular level. The mutual diffusion of aluminum and copper atoms leads to the formation of intermetallic compounds, which enhance the alloy’s strength and conductivity. The bonding at the interface of aluminum and copper is primarily due to the melting of the metal surface and the mutual diffusion of atoms.
類似化合物との比較
Similar Compounds
Aluminum-magnesium alloys: Known for their lightweight and high corrosion resistance.
Aluminum-silicon alloys: Used for their excellent casting properties and thermal conductivity.
Copper-zinc alloys (brass): Valued for their malleability and acoustic properties.
Uniqueness
Aluminum-copper alloys are unique due to their combination of high strength, excellent thermal and electrical conductivity, and resistance to corrosion. These properties make them suitable for a wide range of applications, from aerospace components to electronic devices.
特性
分子式 |
AlCu |
|---|---|
分子量 |
90.53 g/mol |
IUPAC名 |
aluminum;copper |
InChI |
InChI=1S/Al.Cu |
InChIキー |
WPPDFTBPZNZZRP-UHFFFAOYSA-N |
正規SMILES |
[Al].[Cu] |
関連するCAS |
61027-69-8 12004-15-8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


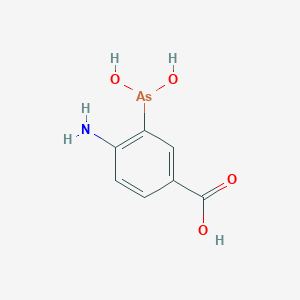
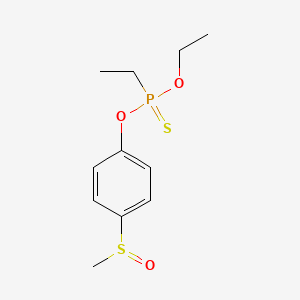
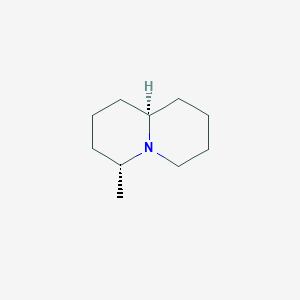
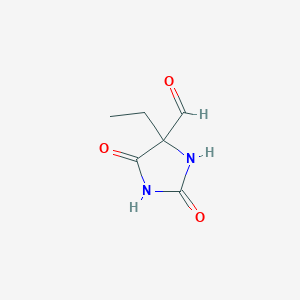
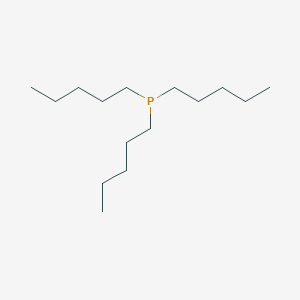
![4-phenyl-2,6,7-trioxa-1λ5-phosphabicyclo[2.2.2]octane 1-oxide](/img/structure/B14738406.png)
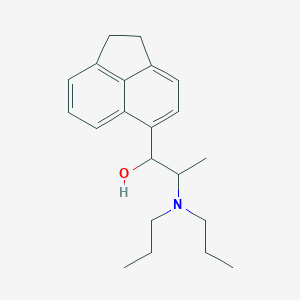
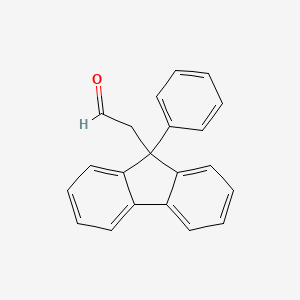
![4-[(3-Carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;2-(diethylamino)-1-(6-methoxyquinolin-4-yl)ethanol](/img/structure/B14738414.png)
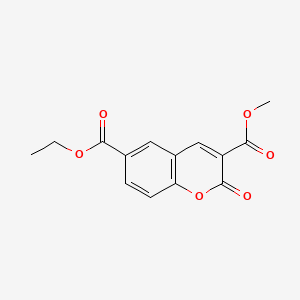
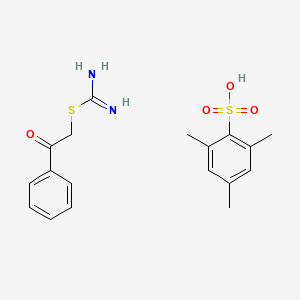
![2,5-Bis[(4-methylphenyl)sulfanyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14738439.png)
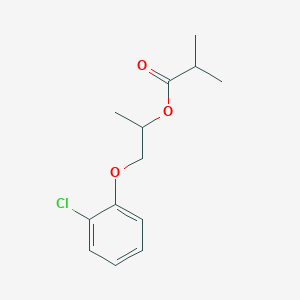
![(6E)-6-{[(Quinolin-2(1H)-ylidene)methyl]imino}cyclohexa-2,4-dien-1-one](/img/structure/B14738448.png)
